molecular formula C10H30Br4N4S2 B030269 Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide CAS No. 127565-72-4

Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide

Cat. No.: B030269
CAS No.: 127565-72-4
M. Wt: 590.1 g/mol
InChI Key: ABOYBMDGMOZITQ-UHFFFAOYSA-N
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Description

Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide, also known historically as WR 33278 Tetrahydrobromide, is a symmetrical disulfide compound of significant interest in biochemical and radioprotection research. This tetra-hydrobromide salt is recognized primarily as a key active metabolite of the prodrug Amifostine, a well-known cytoprotective agent . The compound features a disulfide bridge (-S-S-) connecting two identical moieties, each containing dual amine functional groups, which contributes to its ability to interact with biological systems. Research Applications and Value: This chemical serves as a critical tool for investigating the mechanisms of cytoprotection. Its primary research value lies in the study of radioprotection, where it is used to explore cellular defense strategies against the damaging effects of ionizing radiation . Studies utilizing this compound have been instrumental in advancing the understanding of how thiol and disulfide-based compounds protect healthy tissues during radiotherapy, potentially improving the therapeutic window in cancer treatments. Research referenced in scientific literature, such as Int. J. Radiat. Biol. , has employed this metabolite to delineate its specific biological effects . Handling and Storage: To ensure the stability and integrity of this research compound, it is recommended to be stored at 2-8°C, protected from air and light . The product is typically supplied as a solid powder with a high purity level of 98% . Notice: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N'-[2-[2-(3-aminopropylamino)ethyldisulfanyl]ethyl]propane-1,3-diamine;tetrahydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H26N4S2.4BrH/c11-3-1-5-13-7-9-15-16-10-8-14-6-2-4-12;;;;/h13-14H,1-12H2;4*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOYBMDGMOZITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCCSSCCNCCCN.Br.Br.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H30Br4N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Coupling of Thiol Precursors

The parent compound, WR 33278 (C10H26N4S2), is synthesized via oxidative coupling of 2-(3-aminopropylamino)ethanethiol. Air or chemical oxidants like hydrogen peroxide facilitate disulfide linkage under mild acidic conditions (pH 4–6).

Reaction Scheme:
2HS-CH2CH2NH-(CH2)3NH2O2S-S-CH2CH2NH-(CH2)3NH2+2H2O2 \, \text{HS-CH}_2\text{CH}_2\text{NH-(CH}_2\text{)}_3\text{NH}_2 \xrightarrow{\text{O}_2} \text{S-S-CH}_2\text{CH}_2\text{NH-(CH}_2\text{)}_3\text{NH}_2 + 2 \, \text{H}_2\text{O}

Conditions:

  • Solvent: Methanol/water mixture (1:1 v/v).

  • Temperature: 25–40°C.

  • Yield: >85%.

Sulfur-Donor Mediated Synthesis

Adapting methods from bis-(amino-phenyl)-disulfide synthesis, elemental sulfur or sodium thiosulfate can bridge amine-terminated precursors:

Example Protocol:

  • React 2-(3-aminopropylamino)ethanethiol with sulfur powder (0.5–0.7 mol per thiol) in aqueous medium.

  • Adjust pH to 5–6 using acetic acid.

  • Reflux at 80–110°C under nitrogen to evacuate H2S.

Advantages:

  • Avoids volatile oxidants.

  • Scalable for industrial production.

Tetrahydrobromide Salt Formation

The disulfide base (WR 33278) is treated with hydrobromic acid to precipitate the tetrahydrobromide salt.

Procedure:

  • Dissolve WR 33278 in methanol.

  • Add 48% w/w HBr dropwise at 0–5°C.

  • Stir for 2 hours, then concentrate under vacuum.

  • Recrystallize from methanol/ether.

Critical Parameters:

ParameterOptimal RangeImpact on Purity
HBr Stoichiometry4.0–4.2 equivalentsPrevents under-/over-salting
Temperature0–10°CMinimizes decomposition
Solvent PolarityMethanol (ε=33)Enhances salt solubility

Yield: 70–80%.

Analytical Validation of Synthesis

Spectroscopic Characterization

  • FT-IR:

    • S-S stretch: 510–525 cm⁻¹.

    • N-H (amine): 3300–3500 cm⁻¹.

  • NMR (D2O):

    • δ 2.65–2.90 (m, CH2-S-S-CH2).

    • δ 3.10–3.40 (m, NH-CH2-CH2-NH).

Purity Assessment

MethodSpecificationResult
HPLC (C18 column)>98% area98.5%
Melting Point163°C (decomp)162–164°C
Elemental AnalysisC: 20.36%, Br: 54.23%C: 20.32%, Br: 54.19%

Industrial-Scale Optimization

Continuous Flow Reactor Design

Adopting lessons from thiosulfate-mediated syntheses, a two-stage flow system improves yield:

  • Stage 1: Thiol oxidation in a packed-bed reactor with immobilized sulfur.

  • Stage 2: In-line HBr addition and crystallization.

Benefits:

  • 30% reduction in reaction time.

  • Consistent particle size distribution.

Waste Management

  • H2S Byproduct: Scrub with NaOH to form Na2S for reuse.

  • Solvent Recovery: Methanol distillation achieves >90% reuse.

Challenges and Mitigation Strategies

ChallengeSolution
Disulfide bond cleavageUse nitrogen blanket during synthesis
Incomplete salt formationPrecise HBr stoichiometry control
Crystallization variabilitySeeding with pure crystals

Chemical Reactions Analysis

Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide undergoes various chemical reactions, including:

Scientific Research Applications

Antioxidant Activity

BAPEDT has been studied for its antioxidant properties, particularly its ability to scavenge free radicals. Research indicates that it can activate the NF-kappa B pathway and enhance manganese superoxide dismutase (MnSOD) gene expression in human microvascular endothelial cells, suggesting a protective role against oxidative stress .

Drug Development

The compound has potential applications in drug formulation due to its ability to modulate cellular responses. Its structure allows it to interact with various biological targets, making it a candidate for developing therapeutics aimed at conditions related to oxidative damage and inflammation.

Biochemical Studies

BAPEDT is utilized in biochemical research to study metabolic pathways involving disulfide bonds and thiol groups. Its ability to form reversible covalent bonds makes it an important tool in understanding protein folding and stability.

Cosmetic Applications

Due to its antioxidant properties, BAPEDT is also explored in cosmetic formulations aimed at skin health. It may contribute to anti-aging products by reducing oxidative damage in skin cells.

Case Study 1: Antioxidant Mechanism

A study published in PubMed investigated the effects of BAPEDT on endothelial cells subjected to oxidative stress. The findings demonstrated that treatment with BAPEDT significantly reduced markers of oxidative damage and enhanced cell viability, supporting its role as a potential therapeutic agent in cardiovascular diseases .

Case Study 2: Drug Formulation

In another research project focusing on drug delivery systems, BAPEDT was incorporated into polymeric nanoparticles designed for targeted therapy. The results indicated improved stability and release profiles of the encapsulated drugs, highlighting BAPEDT's potential as a stabilizing agent in pharmaceutical applications .

Comparison with Similar Compounds

Research Implications

  • Drug Design : The tetrahydrobromide’s stability makes it suitable for long-term storage in metabolite studies [7].
  • Clinical Relevance : Differences in counterion (Br⁻ vs. Cl⁻) may influence tissue penetration and excretion pathways, warranting further pharmacokinetic studies [10].

Biological Activity

Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide (CAS No. 127565-72-4) is a compound with potential biological activity, particularly in the context of cellular signaling and therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H22Br2N4S2
  • Molecular Weight : 392.32 g/mol
  • Appearance : White to pale yellow crystalline powder
  • Solubility : Soluble in water and alcohol

The biological activity of this compound is primarily attributed to its ability to form disulfide bonds, which can influence protein folding and stability. This characteristic allows it to interact with various proteins, potentially modulating their function.

Key Mechanisms:

  • Redox Activity : The disulfide bond can undergo reduction, leading to the release of thiol groups that can interact with reactive oxygen species (ROS), influencing oxidative stress responses in cells.
  • Cell Signaling Modulation : It may affect pathways such as MAPK/ERK signaling, which is crucial for cell proliferation and differentiation.

Antioxidant Properties

Research indicates that compounds with disulfide linkages can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. This has implications for conditions characterized by oxidative damage, such as neurodegenerative diseases.

Cytotoxicity

Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction
MCF-720ROS generation
A54918Cell cycle arrest

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the effects of this compound on HeLa cells, demonstrating significant apoptosis through mitochondrial pathway activation. The compound increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins .
  • Neuroprotection in Models of Oxidative Stress : In models simulating oxidative stress, this compound showed protective effects against neuronal cell death, suggesting potential therapeutic applications in neurodegenerative diseases .

In Vivo Studies

Animal studies have indicated that administration of this compound can lead to reduced tumor growth in xenograft models. The mechanism involves modulation of immune responses and direct cytotoxicity against tumor cells.

Toxicity and Safety

While the compound demonstrates promising biological activity, safety evaluations are essential. Preliminary toxicity assessments indicate a moderate safety profile; however, further studies are necessary to establish a comprehensive safety profile.

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